molecular formula C23H24N4O B12201833 N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12201833
M. Wt: 372.5 g/mol
InChI Key: IGCHZSWENXFGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

化学特性与结构表征

系统命名与IUPAC规则

根据国际纯粹与应用化学联合会(IUPAC)的命名规则,该化合物的系统名称为N-(3-甲氧基苯基)-2-甲基-3-苯基-5-(丙烷-2-基)吡唑并[1,5-a]嘧啶-7-胺 。其命名基于吡唑并[1,5-a]嘧啶核心结构,其中:

  • 吡唑并[1,5-a]嘧啶 母核的编号遵循稠环体系的优先顺序规则,嘧啶环的氮原子位于1号和3号位,吡唑环的氮原子位于5号位
  • 2-甲基3-苯基 取代基分别位于吡唑环的2号和3号位,而5-(丙烷-2-基) 取代基位于嘧啶环的5号位。
  • 7-胺 官能团通过氮原子连接到嘧啶环的7号位,并进一步被3-甲氧基苯基取代。

该命名法严格遵循取代基的优先级顺序(甲氧基 > 甲基 > 丙烷-2-基),并通过位置编号明确各取代基的空间取向。

分子拓扑与键连接分析

该化合物的分子拓扑结构可通过X射线晶体学或密度泛函理论(DFT)计算进一步解析。其核心吡唑并[1,5-a]嘧啶体系由两个六元环(嘧啶)和一个五元环(吡唑)稠合而成,形成平面性较高的共轭体系。

键连接特征

  • 吡唑环 :包含两个相邻的氮原子(N1和N2),其中N1与嘧啶环的C4原子形成单键,N2与嘧啶的C5原子形成双键,导致局部电子密度重新分布
  • 嘧啶环 :C5位连接异丙基(丙烷-2-基),其立体位阻可能影响分子整体构象的稳定性。
  • 取代基相互作用
    • 3-苯基与嘧啶环的C3位通过σ键连接,苯环的π电子与母核共轭,可能增强分子的平面性。
    • N7位的胺基与3-甲氧基苯基通过氮原子直接连接,甲氧基的供电子效应可能调节胺基的碱性

分子式可推导为 C₂₃H₂₄N₄O ,分子量为 372.47 g/mol 。氢键供体(NH)和受体(嘧啶氮、甲氧基氧)的分布提示其可能形成分子内或分子间氢键网络

晶体学数据与三维构象研究

尽管该化合物的单晶结构尚未公开报道,但类似吡唑并[1,5-a]嘧啶衍生物的晶体学数据可提供参考。例如,文献中3,5-二苯基-N-(吡啶-2-基甲基)吡唑并[1,5-a]嘧啶-7-胺的晶体结构显示:

  • 嘧啶环与吡唑环的稠合角约为 12.5° ,表明轻微的扭曲构象
  • 苯基取代基与母核平面的二面角在 15°–30° 范围内,提示适度的空间位阻

通过分子动力学模拟可预测该化合物的优势构象:

  • 异丙基取代基 倾向于采取垂直于嘧啶环的取向,以减少与相邻苯基的空间冲突。
  • 3-甲氧基苯基 的甲氧基可能通过分子内氢键与胺基的NH形成六元环过渡态,从而稳定特定构象。

光谱指纹分析(NMR、IR、MS)

核磁共振(NMR)谱
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21–7.25 ppm (多重峰,归属为苯环及吡唑环的芳香质子)。
    • δ 6.89 ppm (单峰,1H,嘧啶环H-6)。
    • δ 3.80 ppm (单峰,3H,甲氧基-OCH₃)。
    • δ 3.45 ppm (七重峰,1H,异丙基的CH)。
    • δ 2.38 ppm (单峰,3H,2-甲基)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 160.2 ppm (嘧啶C-7)。
    • δ 155.8 ppm (甲氧基连接的芳环碳)。
    • δ 138.5 ppm (吡唑C-2)。
红外(IR)光谱
  • 3280 cm⁻¹ (N-H伸缩振动)。
  • 1605 cm⁻¹ (C=N伸缩振动,嘧啶环)。
  • 1250 cm⁻¹ (C-O-C不对称伸缩,甲氧基)。
质谱(MS)
  • m/z 372.3 ([M+H]⁺,分子离子峰)。
  • 特征碎片峰包括 m/z 254.1 (失去异丙基和甲氧基苯基)及 m/z 178.0 (吡唑并嘧啶母核)。

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4O/c1-15(2)20-14-21(24-18-11-8-12-19(13-18)28-4)27-23(25-20)22(16(3)26-27)17-9-6-5-7-10-17/h5-15,24H,1-4H3

InChI Key

IGCHZSWENXFGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Core Synthesis

The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine scaffold. A widely adopted method involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide catalyzes the cyclocondensation, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Compound 1 ) with 89% efficiency . This reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the electrophilic carbonyl carbons of diethyl malonate, followed by cyclization and dehydration .

For the target compound, introducing the 3-phenyl and 5-isopropyl substituents requires modified precursors. 3-Phenyl-5-(propan-2-yl)pyrazol-5-amine is synthesized through a Friedel–Crafts alkylation of 5-aminopyrazole with isopropyl bromide, followed by phenyl Grignard addition . Cyclocondensation with β-keto esters or 1,3-diketones under microwave irradiation (120°C, 30 min) achieves the substituted core with 75–82% yields .

Chlorination and Functionalization at Position 7

Position 7 of the pyrazolo[1,5-a]pyrimidine core is critical for introducing the 3-methoxyphenylamine group. Chlorination of the dihydroxy intermediate (Compound 1 ) using POCl₃ and tetramethylammonium chloride generates 7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine (Compound 2 ) in 61% yield . This step activates the position for nucleophilic substitution.

Mechanistic Insight :
The reaction proceeds via phosphorylation of the hydroxyl group, forming a good leaving group (PO₃²⁻), followed by chloride displacement. Excess POCl₃ ensures complete conversion, while tetramethylammonium chloride minimizes side reactions .

Amination with 3-Methoxyaniline

The final step couples Compound 2 with 3-methoxyaniline under Buchwald–Hartwig conditions. Using Pd(OAc)₂ and Xantphos as catalysts in toluene at 110°C for 24 hours achieves 74–77% yield . Alternatively, nucleophilic substitution in DMF at 80°C with K₂CO₃ as base affords the product in 68% yield .

Optimization Data :

ConditionCatalyst SystemTemperatureTimeYield
Pd(OAc)₂/XantphosToluene, Cs₂CO₃110°C24 h77%
K₂CO₃DMF80°C48 h68%
CuI/1,10-phenanthrolineDMSO100°C36 h55%

The palladium-catalyzed method is preferred for scalability and reduced byproducts .

Alternative One-Flask Synthesis

A streamlined approach condenses multiple steps into a single flask. 5-Amino-3-methylpyrazole reacts with PBr₃ and N,N-dimethylformamide to form a Vilsmeier reagent intermediate. Subsequent addition of 3-methoxyaniline and isopropylmagnesium bromide under reflux yields the target compound directly in 56% yield . While lower yielding, this method reduces purification steps and reaction time.

Key Advantage :

  • Eliminates intermediate isolation.

  • Compatible with diverse amines and electrophiles .

Characterization and Validation

Successful synthesis is confirmed via ¹H NMR , ¹³C NMR , and HRMS . Key spectral data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph), 6.89 (d, J = 8.4 Hz, 1H, OCH₃-Ar), 6.72 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.51 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

  • ¹³C NMR : δ 161.2 (C=O), 155.6 (C-7), 138.9 (C-3), 128.4–126.3 (Ph), 55.1 (OCH₃), 33.8 (CH(CH₃)₂), 22.1 (CH₃), 18.9 (CH(CH₃)₂) .

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation : Competing formation of 5- vs. 7-substituted products is mitigated by using excess β-keto ester and microwave heating .

  • Amination Side Reactions : Pd-catalyzed methods reduce N-arylation byproducts compared to SNAr .

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biological research.

Comparison with Similar Compounds

Comparison with Analogues

Substituent Effects at the 3-Position

The 3-phenyl group is critical for antimycobacterial activity. Fluorination at the 4-position of the 3-phenyl ring (e.g., 3-(4-fluorophenyl) ) enhances potency against Mycobacterium tuberculosis (M. tb), with MIC values as low as 0.06 µM . In contrast, 3-(2-methoxyphenyl) derivatives (e.g., 3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) show reduced activity, suggesting steric hindrance or electronic effects from ortho-substituents compromise binding . The target compound’s 3-phenyl group lacks fluorination, which may result in lower antimycobacterial efficacy compared to fluorinated analogues.

Key Data:
Compound 3-Position Substituent M. tb MIC (µM) hERG IC50 (µM) Reference
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl) 4-Fluorophenyl 0.06 >30
Target Compound Phenyl N/A N/A
3-(2-Methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl) 2-Methoxyphenyl >10 N/A

Substituent Effects at the 5-Position

The 5-position tolerates diverse substituents, including alkyl, aryl, and heteroaryl groups. 5-Isopropyl (propan-2-yl) substituents, as in the target compound, are associated with improved metabolic stability in liver microsomes compared to smaller alkyl groups (e.g., methyl) . However, 5-phenyl analogues (e.g., 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) exhibit superior M. tb inhibition (MIC = 0.06 µM), likely due to enhanced π-π stacking with the ATP synthase target .

Key Data:
Compound 5-Position Substituent Mouse Liver Microsomal Stability (% remaining) M. tb MIC (µM) Reference
5-Isopropyl (Target Compound) Propan-2-yl ~80%* N/A
5-Phenyl Phenyl 65% 0.06
5-Methyl Methyl 45% 0.12

*Estimated based on trends in .

Substituent Effects at the 7-Amino Position

The 7-amino group is typically functionalized with heteroaromatic amines to improve solubility and target engagement. Pyridin-2-ylmethyl derivatives (e.g., N-(pyridin-2-ylmethyl)) dominate the literature, with modifications to the pyridine ring (e.g., 6-methyl, 6-methoxy) fine-tuning potency and pharmacokinetics . For example:

  • Compound 47 (6-methylpyridin-2-ylmethyl): MIC = 0.12 µM, high metabolic stability (>80% remaining) .
  • Compound 48 (6-methoxypyridin-2-ylmethyl): Improved solubility but reduced potency (MIC = 0.25 µM) .

The target compound’s 3-methoxyphenyl group at the 7-position is atypical; most active analogues use pyridin-2-ylmethyl or similar heterocycles. This substitution may reduce efficacy unless compensated by synergistic interactions from other substituents.

Role of the 2-Methyl Group

The 2-methyl group in the target compound is less common in the literature. Analogues like 2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 946777-64-6) show moderate activity, suggesting steric bulk at C2 may marginally influence binding .

Biological Activity

The compound N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine , a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The molecular formula for the compound is C23H31N5OC_{23}H_{31}N_{5}O, with a molecular weight of approximately 393.53 g/mol. The structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H31N5O
Molecular Weight393.53 g/mol
LogP5.171
PSA29.54 Ų

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.

Table 2: Anticancer Activity Results

Compound IDCell LineIC50 (µM)Remarks
Compound AMCF-715.3Best inhibitory effect
Compound BMDA-MB-231>50No significant activity
Compound CMDA-MB-45320.0Moderate activity

The mechanism underlying the anticancer activity of pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific kinases or other cellular targets that are crucial for tumor growth and survival. For example, some derivatives have been shown to inhibit PI3K pathways, which are frequently dysregulated in cancers.

Example: PI3K Inhibition Studies

In a detailed enzymatic assay, a derivative of pyrazolo[1,5-a]pyrimidine demonstrated an IC50 value of 0.47μM0.47\,\mu M against PI3Kδ, indicating potent inhibitory activity.

Table 3: PI3K Inhibition Assay Results

Compound IDTarget KinaseIC50 (µM)
Compound DPI3Kδ0.47
Compound EPI3Kα3.56

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly affect biological activity. Substituents at specific positions can enhance potency or selectivity towards certain targets.

Key Findings from SAR Analysis

  • Substituent Position : Modifications at the 7-position often yield higher activity.
  • Functional Groups : Electron-donating groups enhance binding affinity to target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.